molecular formula C13H17NO2 B6117027 4-acetyl-2-benzylmorpholine

4-acetyl-2-benzylmorpholine

Cat. No. B6117027
M. Wt: 219.28 g/mol
InChI Key: YKHJRGFYXNIMBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-2-benzylmorpholine, also known as ABM, is a heterocyclic organic compound that belongs to the morpholine family. It is a synthetic compound that has been widely used in scientific research due to its unique properties and potential applications. ABM has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 4-acetyl-2-benzylmorpholine is not fully understood, but it is believed to act on the central nervous system by binding to opioid receptors. This binding results in the activation of various signaling pathways, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
4-acetyl-2-benzylmorpholine has been found to exhibit various biochemical and physiological effects, including analgesia, sedation, and anxiolysis. It has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. Additionally, 4-acetyl-2-benzylmorpholine has been found to have a low toxicity profile, making it a promising candidate for further investigation.

Advantages and Limitations for Lab Experiments

One advantage of using 4-acetyl-2-benzylmorpholine in lab experiments is its unique properties and potential applications. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to fully explore its potential applications.

Future Directions

There are several future directions for the investigation of 4-acetyl-2-benzylmorpholine. One potential direction is the development of new drugs based on its unique properties and potential applications. Another direction is the further exploration of its mechanism of action and its interactions with opioid receptors. Additionally, 4-acetyl-2-benzylmorpholine could be used as a probe for the study of other neurotransmitter systems and their mechanisms of action. Overall, 4-acetyl-2-benzylmorpholine has the potential to lead to significant advancements in the fields of medicinal chemistry, pharmacology, and neuroscience.

Synthesis Methods

The synthesis of 4-acetyl-2-benzylmorpholine involves the reaction of benzylamine and diacetyl morpholine in the presence of a catalyst. The reaction proceeds through a series of steps, including acetylation, cyclization, and deacetylation. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

4-acetyl-2-benzylmorpholine has been used in various scientific research applications, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit anticonvulsant, analgesic, and anxiolytic properties, making it a potential candidate for the development of new drugs. 4-acetyl-2-benzylmorpholine has also been used as a probe for the study of opioid receptors and their mechanisms of action.

properties

IUPAC Name

1-(2-benzylmorpholin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-11(15)14-7-8-16-13(10-14)9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHJRGFYXNIMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCOC(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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